molecular formula C10H12O2 B12312475 2-Methyl-4-chromanol CAS No. 71225-55-3

2-Methyl-4-chromanol

Cat. No.: B12312475
CAS No.: 71225-55-3
M. Wt: 164.20 g/mol
InChI Key: DWBIZQGILMWHRS-UHFFFAOYSA-N
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Description

2-Methyl-4-chromanol is a bicyclic organic compound that belongs to the chromanol family. It is characterized by a chromanol ring structure with a methyl group attached at the second position. This compound is of significant interest due to its structural similarity to vitamin E derivatives, which are known for their antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-chromanol can be achieved through several methods. One common approach involves the reduction of dihydrocoumarins using aluminum hydrides . Another method includes the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, lactols can be obtained from acetals through hydroformylation of protected 2-hydroxystyrene derivatives .

Industrial Production Methods: Industrial production of this compound often involves stereoselective synthesis techniques to ensure high optical purity. These methods do not require severe reaction conditions or dangerous reagents, making them advantageous for mass production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-chromanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various chroman and chromene derivatives, which are of interest due to their biological activities .

Mechanism of Action

The mechanism of action of 2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) by donating a proton from its hydroxyl group, forming a stable tocopheryl radical. This radical can then be recycled by other antioxidants such as vitamin C . Additionally, this compound can modulate several molecular targets and pathways, including 5-lipoxygenase and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .

Comparison with Similar Compounds

2-Methyl-4-chromanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural configuration, which allows it to exhibit distinct antioxidant properties and interact with various molecular targets .

Properties

CAS No.

71225-55-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3

InChI Key

DWBIZQGILMWHRS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2O1)O

Origin of Product

United States

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